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Compound of Interest

Compound Name: PKUMDL-WQ-2101

Cat. No.: B10752270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic inhibitor PKUMDL-WQ-2101 with

other well-characterized inhibitors targeting various metabolic pathways. The focus of this

analysis is to objectively present the specificity of PKUMDL-WQ-2101, supported by

experimental data, to aid researchers in selecting the appropriate tools for their studies in

cancer metabolism and drug discovery.

Executive Summary
PKUMDL-WQ-2101 is a potent and selective, allosteric inhibitor of 3-phosphoglycerate

dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.

[1] Experimental evidence demonstrates its high specificity for PHGDH, with significantly

greater potency in cancer cells exhibiting high PHGDH expression. In contrast to broader-

spectrum metabolic inhibitors that may affect multiple pathways, PKUMDL-WQ-2101 offers a

targeted approach to probe the role of the serine biosynthesis pathway in cancer biology. This

guide presents a comparative analysis of its in vitro and in-cell activity alongside other known

metabolic inhibitors.
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The following table summarizes the key quantitative data for PKUMDL-WQ-2101 and other

representative metabolic inhibitors. This allows for a direct comparison of their potency and

cellular effects.
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Inhibitor
Primary
Target
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Known
Targets

IC50
(Enzymati
c Assay)

EC50
(Cell-
Based
Assay)

Cell
Line(s)
for EC50

Referenc
e(s)

PKUMDL-

WQ-2101
PHGDH

Not

reported
34.8 µM

7.7 µM,

10.8 µM

MDA-MB-

468,

HCC70

(PHGDH-

amplified)

[1][2]

NCT-503 PHGDH

Potential

off-target

effects on

TCA cycle

~3 µM ~25 µM
MDA-MB-

468
[3]

CBR-5884 PHGDH
Not

specified
~15 µM

Not

specified

Breast

cancer and

melanoma

cell lines

[4]

2-Deoxy-D-
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DG)

Hexokinas

e

Glucose

transport,

Glycolysis

Varies Varies
Broad

range

General

Knowledge

Metformin

AMP-

activated

protein

kinase

(AMPK)

Complex I

of the

mitochondr

ial

respiratory

chain

Varies Varies
Broad

range

General

Knowledge

Rapamycin mTORC1
FRB

domain
~0.2 nM Varies

Broad

range

General

Knowledge

BPTES
Glutaminas

e (GLS1)
- ~25 nM Varies

Broad

range

General

Knowledge

Olaparib PARP1/2 - ~1-5 nM Varies
Broad

range

General

Knowledge
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Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

ensure reproducibility and aid in the design of future studies.

PHGDH Enzyme Inhibition Assay
This protocol is adapted from the methods described in Wang et al., 2017.

Objective: To determine the in vitro inhibitory activity of a compound against purified PHGDH

enzyme.

Materials:

Purified recombinant human PHGDH enzyme

Assay buffer: 100 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM DTT

Substrate: 3-phosphoglycerate (3-PG)

Cofactor: NAD+

Coupling enzyme: Diaphorase

Detection reagent: Resazurin

Test compound (e.g., PKUMDL-WQ-2101) dissolved in DMSO

384-well black plates

Plate reader capable of fluorescence measurement (Ex/Em = 560/590 nm)

Procedure:

Prepare a serial dilution of the test compound in DMSO.

Add 1 µL of the compound solution to the wells of a 384-well plate. For control wells, add 1

µL of DMSO.
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Add 20 µL of PHGDH enzyme solution in assay buffer to each well.

Incubate the plate at room temperature for 30 minutes.

Prepare a reaction mixture containing 3-PG, NAD+, diaphorase, and resazurin in assay

buffer.

Initiate the reaction by adding 20 µL of the reaction mixture to each well.

Monitor the fluorescence signal at 37°C for 30 minutes using a plate reader.

The rate of reaction is determined from the linear phase of the fluorescence increase.

Calculate the percent inhibition for each compound concentration relative to the DMSO

control.

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g.,

GraphPad Prism).

Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation

and viability.

Objective: To determine the EC50 value of a compound in cancer cell lines.

Materials:

Cancer cell lines (e.g., MDA-MB-468, HCC70)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Test compound (e.g., PKUMDL-WQ-2101) dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well clear plates

Microplate reader capable of absorbance measurement at 570 nm

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

adhere overnight.

Prepare a serial dilution of the test compound in complete culture medium.

Remove the overnight culture medium and add 100 µL of the compound-containing medium

to the respective wells. For control wells, add medium with the corresponding concentration

of DMSO.

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the

formazan crystals.

Incubate the plate overnight at 37°C.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the DMSO-treated

control cells.

Determine the EC50 value by fitting the dose-response curve.

In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a metabolic

inhibitor in a mouse model.

Objective: To assess the in vivo anti-tumor activity of a compound.

Materials:
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Immunocompromised mice (e.g., NOD/SCID or nude mice)

Cancer cells (e.g., MDA-MB-468)

Matrigel (optional)

Test compound formulated in a suitable vehicle (e.g., PKUMDL-WQ-2101 in a solution of 5%

DMSO, 40% PEG300, 5% Tween 80, and 50% saline)

Calipers for tumor measurement

Procedure:

Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without

Matrigel) into the flank of the mice.

Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³),

randomize the mice into treatment and control groups.

Administer the test compound or vehicle to the respective groups according to the

predetermined dosing schedule (e.g., daily intraperitoneal injection).

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using

the formula: (Length x Width²) / 2.

Monitor the body weight and general health of the mice throughout the study as an indicator

of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, histological analysis).

Compare the tumor growth between the treatment and control groups to evaluate the

efficacy of the compound.
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Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling

pathways and experimental workflows relevant to the study of PKUMDL-WQ-2101.

Serine Biosynthesis Pathway

Glucose
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Glycolysis
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Click to download full resolution via product page

Caption: Inhibition of PHGDH by PKUMDL-WQ-2101 in the serine biosynthesis pathway.
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In Vitro Specificity Testing Workflow
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Caption: Experimental workflow for determining the specificity of PKUMDL-WQ-2101.

Specificity of PKUMDL-WQ-2101
The specificity of a metabolic inhibitor is crucial for its utility as a research tool and its potential

as a therapeutic agent. The experimental data for PKUMDL-WQ-2101 strongly supports its

high specificity for PHGDH.
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On-Target Activity
Enzymatic Inhibition: PKUMDL-WQ-2101 directly inhibits the enzymatic activity of purified

PHGDH with an IC50 of 34.8 µM. This demonstrates a direct interaction with the target

protein.

Selective Cell Killing: The compound exhibits significantly greater potency in cancer cell lines

with amplification and high expression of PHGDH (e.g., MDA-MB-468 and HCC70)

compared to cell lines with low PHGDH expression. This differential sensitivity is a strong

indicator of on-target activity.

PHGDH Knockout Studies: A key experiment demonstrating the specificity of PKUMDL-WQ-
2101 involves the use of CRISPR-Cas9 to generate PHGDH knockout (KO) cancer cells.

While the parental cells are sensitive to PKUMDL-WQ-2101, the PHGDH KO cells are

resistant to its cytotoxic effects. This provides compelling evidence that the primary

mechanism of action of PKUMDL-WQ-2101 is through the inhibition of PHGDH.

Comparison with Other Metabolic Inhibitors
Targeted vs. Broad-Spectrum Inhibition: Unlike broad-spectrum inhibitors such as 2-DG,

which affects the fundamental process of glycolysis, PKUMDL-WQ-2101 targets a specific

node in a single metabolic pathway. This allows for a more precise investigation of the

consequences of inhibiting de novo serine synthesis.

Specificity within the Same Pathway: When compared to other reported PHGDH inhibitors

like NCT-503, PKUMDL-WQ-2101 has been shown to be a valuable tool. While NCT-503 is

also a potent PHGDH inhibitor, some studies have reported potential off-target effects on the

TCA cycle, which were not observed to be dependent on PHGDH expression. The validation

of PKUMDL-WQ-2101's specificity through genetic knockout studies provides a higher

degree of confidence in its on-target effects.

Allosteric Inhibition: PKUMDL-WQ-2101 is an allosteric inhibitor, meaning it binds to a site

on the PHGDH enzyme distinct from the active site. This can offer advantages in terms of

specificity compared to competitive inhibitors that target highly conserved active sites, which

can sometimes lead to off-target effects on other enzymes with similar active site structures.
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Conclusion
The available experimental data strongly indicates that PKUMDL-WQ-2101 is a highly specific

inhibitor of PHGDH. Its mechanism of action has been validated through enzymatic assays,

selective cytotoxicity in PHGDH-dependent cell lines, and resistance in PHGDH knockout

models. For researchers investigating the role of the serine biosynthesis pathway in cancer and

other diseases, PKUMDL-WQ-2101 represents a valuable and specific chemical probe. Its

targeted nature provides a clear advantage over broader-spectrum metabolic inhibitors,

enabling a more precise dissection of metabolic pathways. Future studies involving broad-

panel enzymatic or kinome screening would further solidify its specificity profile.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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